2-methoxy-N-[(4-methylphenyl)methyl]ethanamine
Description
Properties
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-3-5-11(6-4-10)9-12-7-8-13-2/h3-6,12H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWZORPRRIRCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404216 | |
| Record name | 2-methoxy-N-[(4-methylphenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827328-61-0 | |
| Record name | 2-methoxy-N-[(4-methylphenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(4-methylphenyl)methyl]ethanamine typically involves the reaction of 2-methoxyethanamine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(4-methylphenyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and bromine (Br2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, aldehydes, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-N-[(4-methylphenyl)methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(4-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
NBOMe Derivatives (Psychoactive Substituted Phenethylamines)
Examples :
Structural Differences :
- Target Compound : Substituted with a 4-methylphenyl group on the benzyl moiety and a single methoxy group on the ethanamine chain.
- NBOMe Derivatives : Feature 2,5-dimethoxy-substituted phenyl rings on the ethanamine backbone and a 2-methoxybenzyl group on the amine.
Physicochemical Properties :
- Electronic Effects : The methyl group in the target compound is electron-donating, increasing lipophilicity (predicted logP > NBOMe derivatives) but reducing polarity compared to the electron-withdrawing halogens (Br, I) in NBOMe compounds .
- Metabolism: NBOMe derivatives undergo extensive O-demethylation and glucuronidation (e.g., 25I-NBOMe produces M5, a major metabolite) .
Substituted Ethanamines with Aromatic Moieties
Examples :
Structural Differences :
- Target Compound : Combines a methoxyethyl chain with a 4-methylbenzyl group.
- 2-(4-Methoxyphenyl)-N-methylethanamine : Lacks the benzyl substituent but includes a methylated amine and methoxyphenyl group.
Physicochemical Properties :
- Lipophilicity : The target’s 4-methylbenzyl group increases hydrophobicity compared to the nitro-substituted analog (), which has polar nitro groups lowering logP.
- Steric Effects : The benzyl group in the target compound may hinder molecular interactions compared to smaller substituents (e.g., methyl in ).
Coordination Chemistry Ligands
Examples :
Structural Differences :
- Target Compound : Replaces the pyridylmethyl group with a 4-methylbenzyl moiety.
Coordination Behavior :
- Steric bulk from the benzyl group may alter geometry in metal complexes compared to smaller ligands.
Data Table: Key Comparative Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methoxy-N-[(4-methylphenyl)methyl]ethanamine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via reductive amination between 2-methoxyethylamine and 4-methylbenzaldehyde, followed by reduction using NaBH₄ or catalytic hydrogenation (Pd/C, H₂). Alternatively, alkylation of 4-methylbenzyl chloride with 2-methoxyethylamine under basic conditions (K₂CO₃, DMF) is effective. Optimization involves controlling temperature (40–60°C), solvent polarity, and stoichiometric ratios. Yields typically range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
| Synthetic Route | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH₄, MeOH, RT | 78 | ≥95% |
| Catalytic Hydrogenation | Pd/C, H₂, EtOH | 82 | ≥97% |
| Alkylation | 4-methylbenzyl chloride, K₂CO₃ | 65 | ≥90% |
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the methoxy (–OCH₃), benzyl (Ar–CH₂–), and ethylamine (–CH₂–NH–) groups. Key NMR signals include δ 3.3 ppm (OCH₃), δ 4.2 ppm (Ar–CH₂–N), and δ 2.6 ppm (NH–CH₂–). Mass spectrometry (ESI-MS) provides molecular ion confirmation (m/z ~208 [M+H]⁺). For crystalline derivatives, X-ray crystallography (e.g., SHELXL refinement) resolves bond angles and torsional strain .
Q. What preliminary biological screening methods are recommended to assess its activity?
- Methodological Answer : Conduct receptor binding assays (e.g., serotonin 5-HT₂A or σ receptors) using radioligands like [³H]Ketanserin. Compare IC₅₀ values against reference compounds (e.g., NBOMe derivatives). In vitro enzyme inhibition studies (e.g., monoamine oxidase) via fluorometric assays can identify potential neuropharmacological effects .
Advanced Research Questions
Q. How can reaction intermediates and byproducts be analyzed to elucidate mechanistic pathways during synthesis?
- Methodological Answer : Employ LC-MS/MS to track intermediates in real-time. For example, detect Schiff base formation (R–N=CH–Ar) in reductive amination. Isotopic labeling (e.g., ¹⁵N-ethylamine) combined with kinetic studies reveals rate-determining steps. Computational tools (Gaussian DFT) model transition states and activation energies .
Q. What computational strategies predict the compound’s interaction with biological targets, and how reliable are these models?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT₂A from PDB: 6WGT). Validate predictions with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns). Cross-validate with pharmacophore mapping to identify critical H-bonding and hydrophobic interactions .
Q. How should researchers address contradictions in structure-activity relationships (SAR) arising from positional isomerism?
- Methodological Answer : Compare meta- vs. para-substituted analogs (e.g., 3-methoxy vs. 4-methoxy derivatives) via competitive binding assays . Use QSAR models (CoMFA, CoMSIA) to quantify steric/electronic effects. For example, para-substitution enhances 5-HT₂A affinity due to reduced steric hindrance, while meta-substitution may favor σ-receptor binding .
| Substituent Position | 5-HT₂A IC₅₀ (nM) | σ-Receptor IC₅₀ (nM) |
|---|---|---|
| 4-Methoxy (Target) | 12 ± 2 | 450 ± 30 |
| 3-Methoxy | 85 ± 10 | 120 ± 15 |
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Store the compound under inert gas (N₂) at –20°C in amber vials. Add antioxidants (0.1% BHT) to solutions. Monitor degradation via HPLC-PDA ; primary degradation products include N-oxide (m/z 224) and demethylated analogs (m/z 194) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across similar compounds?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability. Perform meta-analyses of published IC₅₀ values, adjusting for differences in radioligand concentrations (e.g., [³H]LSD vs. [³H]DOB). Use Bayesian statistics to weight studies by sample size and methodological rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
